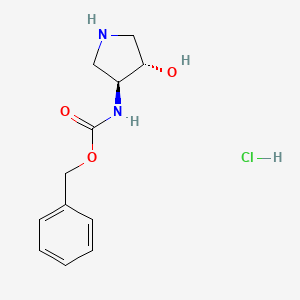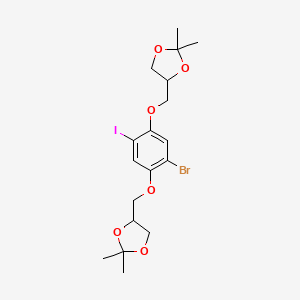
4,4'-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is a complex organic compound characterized by the presence of bromine and iodine atoms attached to a phenylene ring, which is further connected to dioxolane groups through oxy and methylene linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) typically involves the reaction of 5-bromo-1,3-difluoro-2-iodobenzene with 4-(tert-butyl)phenol in the presence of potassium carbonate as a base. The reaction is carried out in dry dimethylacetamide (DMA) under an argon atmosphere at 170°C for 36 hours . The resulting mixture is then cooled to room temperature and extracted with dichloromethane to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve a high yield of the compound.
化学反応の分析
Types of Reactions
4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenylene ring and dioxolane groups can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the halogen atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the bromine and iodine atoms, while oxidation and reduction reactions can modify the phenylene ring and dioxolane groups.
科学的研究の応用
4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of 4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows for unique reactivity, enabling the compound to participate in various chemical reactions. The dioxolane groups provide stability and enhance the compound’s solubility in organic solvents, facilitating its use in different applications.
類似化合物との比較
Similar Compounds
4,4’-((5-Bromo-2-iodo-1,3-phenylene)bis(oxy))bis(tert-butylbenzene): Similar structure but with tert-butylbenzene groups instead of dioxolane.
2,2’-Dimethyl-3,3’-bis[2-methyl-4-(2-acetamidoethylamino)-methyl-5-(3-cyanopyridin-5-yl-methoxy)phenoxymethyl]-1,1’-biphenyl: Contains similar phenylene and dioxolane groups but with different substituents.
Uniqueness
4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is unique due to the combination of bromine and iodine atoms on the phenylene ring and the presence of dioxolane groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C18H24BrIO6 |
|---|---|
分子量 |
543.2 g/mol |
IUPAC名 |
4-[[2-bromo-4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5-iodophenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H24BrIO6/c1-17(2)23-9-11(25-17)7-21-15-6-14(20)16(5-13(15)19)22-8-12-10-24-18(3,4)26-12/h5-6,11-12H,7-10H2,1-4H3 |
InChIキー |
XRBMKIHGARNWMX-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)COC2=CC(=C(C=C2I)OCC3COC(O3)(C)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


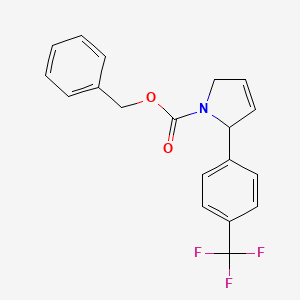
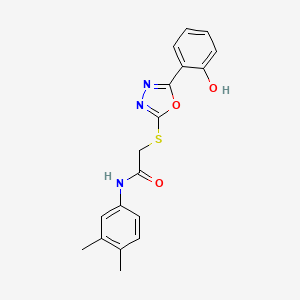
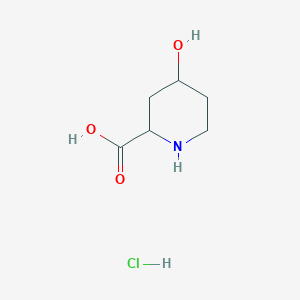
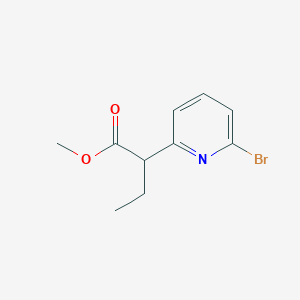
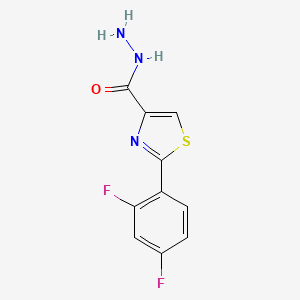

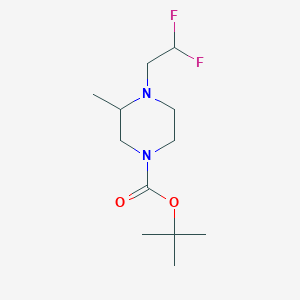
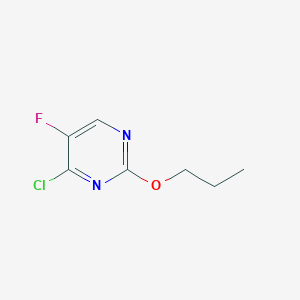
![N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11772233.png)
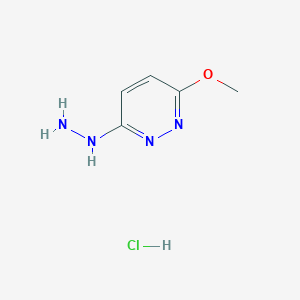
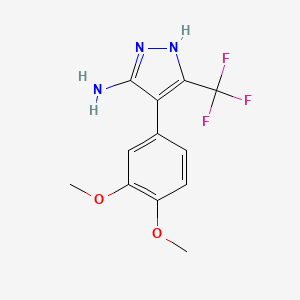
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B11772241.png)

